

CLR-Seq: A Technical Guide to Identifying Immunomodulatory Bacteria

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Compound of Interest

Compound Name: KLA seq

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for CLR-Seq

The human microbiota plays a pivotal role in shaping the host's immune system. Specific bacterial species can induce immune responses that are crucial for maintaining homeostasis and defending against pathogens. A key mechanism in this interaction is the recognition of bacterial surface glycans by pattern recognition receptors (PRRs) on host immune cells. C-type lectin receptors (CLRs) are a major class of PRRs expressed on antigen-presenting cells (APCs) like dendritic cells and macrophages.^{[1][2]} These APCs are strategically positioned at mucosal surfaces, where they constantly sample the microbial environment.^{[1][2]}

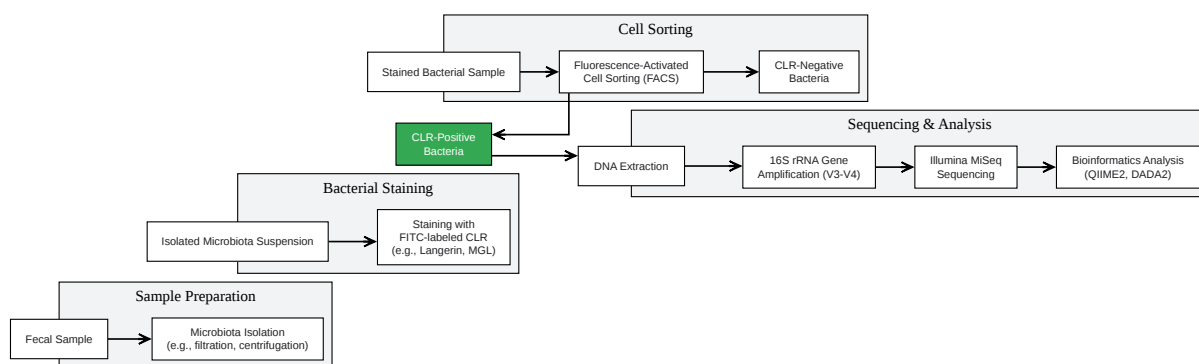
By extending their dendrites, which are densely covered with CLRs, APCs can directly interact with bacteria.^[1] This interaction, based on the specific glycan structures on the bacterial surface, is a critical first step in initiating and directing adaptive immune responses, including the production of local secretory IgA (sIgA) that helps maintain barrier integrity. However, the vast diversity of the microbiota has made it challenging to identify precisely which bacterial species are recognized by specific CLRs and thus are likely to have significant immunomodulatory potential.

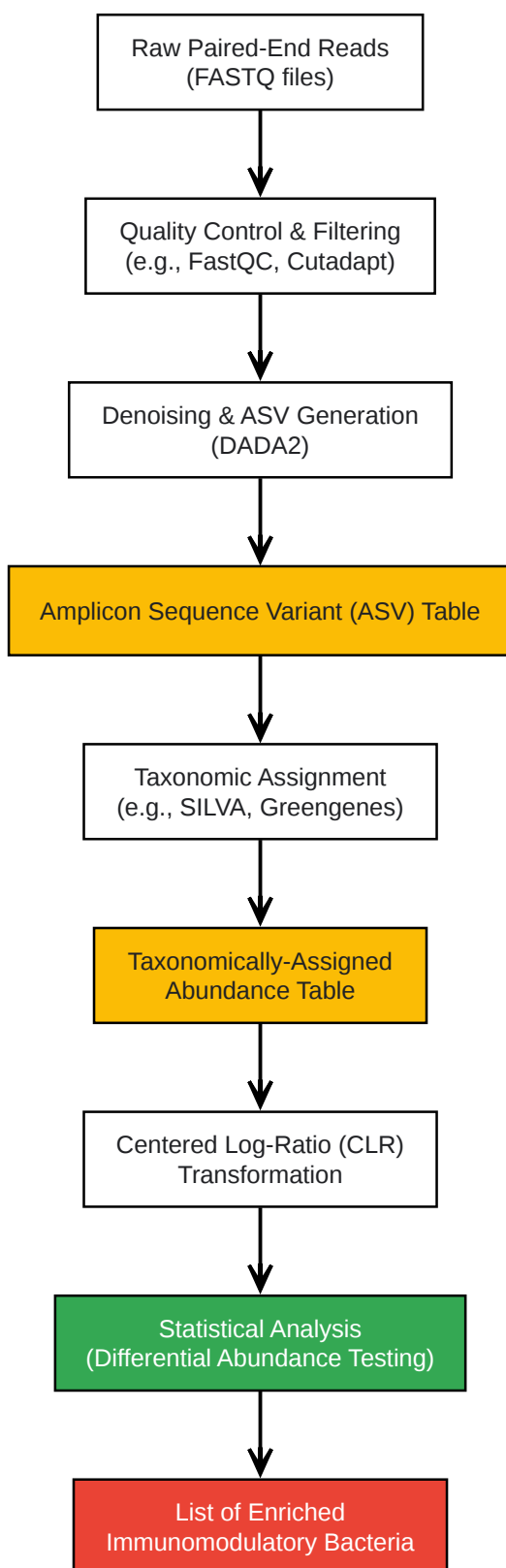
To address this, the CLR-Seq pipeline was developed. It combines CLR-based bacterial cell sorting with 16S rRNA gene sequencing to identify microbiota species that interact with specific human CLRs. This technique provides a powerful tool to de-orphan the interactions between the host immune system and the microbiota, paving the way for the development of novel

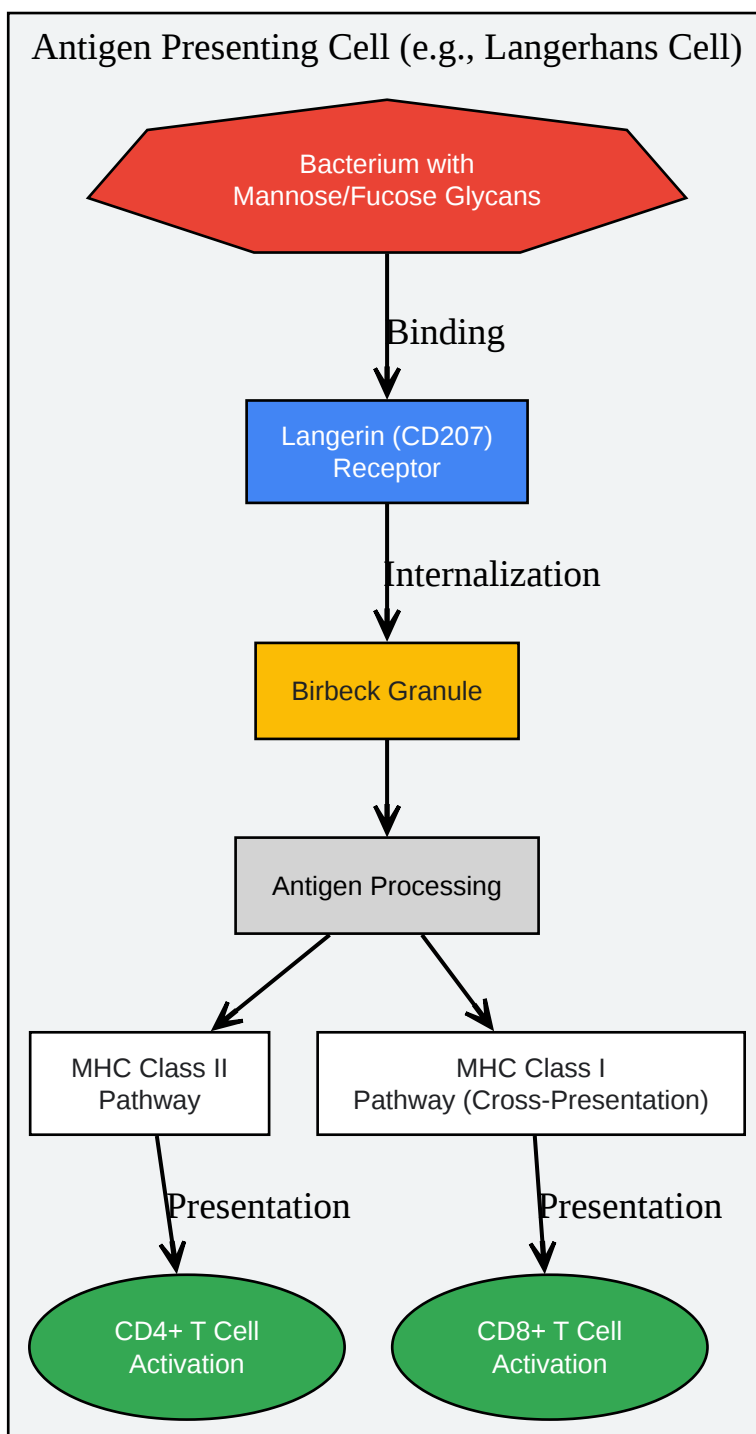
therapeutics based on immunomodulatory bacteria. This guide provides an in-depth technical overview of the CLR-Seq methodology, data analysis, and its applications.

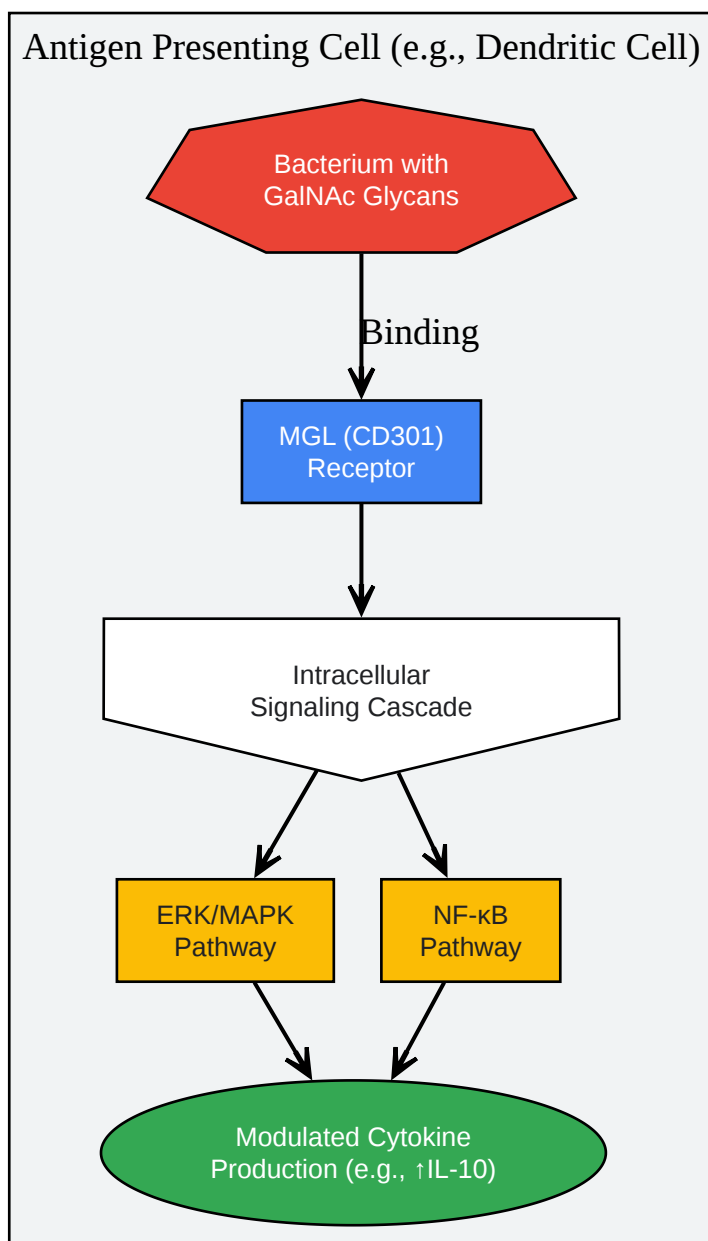
CLR-Seq Experimental Workflow

The CLR-Seq workflow is a multi-step process that involves the isolation of bacteria from a complex sample, fluorescent labeling using recombinant CLRs, sorting of the labeled bacteria, and subsequent taxonomic identification through sequencing.









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References

- 1. [biorxiv.org \[biorxiv.org\]](#)
- 2. [biorxiv.org \[biorxiv.org\]](#)
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